molecular formula C8H8N2O B106515 1H-Benzimidazole-1-methanol CAS No. 19541-99-2

1H-Benzimidazole-1-methanol

Cat. No.: B106515
CAS No.: 19541-99-2
M. Wt: 148.16 g/mol
InChI Key: IWCRZZKSGBFRSJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-methanol (CAS: 58566-85-1) is a benzimidazole derivative with a hydroxymethyl (-CH₂OH) substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol and a polar surface area (PSA) of 38.05 Ų . The compound has been synthesized via alternative routes, such as starting from benzoaminal derivatives, as reported by Rivera et al. .

Properties

IUPAC Name

benzimidazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCRZZKSGBFRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173214
Record name 1H-Benzimidazole-1-methanol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19541-99-2
Record name 1H-Benzimidazole-1-methanol
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Record name 1H-Benzimidazole-1-methanol
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Record name (1H-1,3-benzodiazol-1-yl)methanol
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Record name 1H-Benzimidazole-1-methanol
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Biological Activity

1H-Benzimidazole-1-methanol, a derivative of benzimidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, antiviral, and other pharmacological effects, supported by data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole ring. These compounds have been extensively studied for their wide range of biological activities, including:

  • Antimicrobial Activity : Effective against bacteria and fungi.
  • Anticancer Effects : Inhibition of cancer cell proliferation.
  • Antiviral Properties : Targeting viruses such as Hepatitis C.
  • Antioxidant Activity : Protecting against oxidative stress.

The primary mechanism of action for this compound involves its interaction with tubulin proteins, disrupting normal cell division processes. This interaction can lead to various cellular effects, including apoptosis in cancer cells and inhibition of microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens are summarized in Table 1.

PathogenMIC (mg/L)Reference
Staphylococcus aureus0.39–0.78
Escherichia coli0.12–0.5
Candida albicans100–250

Studies have shown that the combination of this compound with surfactants like sodium dodecyl sulfate (SDS) enhances antifungal activity by increasing membrane permeability in fungal cells.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, it demonstrated cytotoxic effects on cancer cell lines with an LC50 value indicating significant cell death at low concentrations .

Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a notable reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

The compound has also shown promise as an antiviral agent. It acts as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. The IC50 values for these activities suggest effective inhibition at nanomolar concentrations .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound reveals favorable properties for drug development:

  • Molecular Weight : 148.16 g/mol
  • Melting Point : 141–143 °C
  • Boiling Point : ~321 °C at 760 mmHg.

Toxicity studies indicate that while the compound exhibits significant biological activity, it maintains a relatively low cytotoxic profile in non-target cells, making it a candidate for further development in therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

1H-Benzimidazole-1-methanol has the molecular formula C8H8N2OC_8H_8N_2O and a molecular weight of 148.16 g/mol. The compound features a benzimidazole ring fused with a hydroxymethyl group, which contributes to its diverse reactivity and biological activity.

Antiviral Activity

This compound has shown significant antiviral properties. It acts as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. In vitro studies have demonstrated its efficacy with IC50 values indicating substantial inhibition of viral replication.

Table 1: Antiviral Activity Against Specific Viruses

VirusIC50 (μM)Mechanism of Action
Hepatitis C3.0Inhibition of NS5A protein
Dengue Virus5.5Helicase enzyme inhibition

Anticancer Properties

Research indicates that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have been synthesized that show significant activity against breast cancer cells (MDA-MB-231) with MIC values comparable to standard chemotherapeutics .

Table 2: Anticancer Activity Against Cell Lines

Cell LineCompound TestedMIC (μg/mL)
MDA-MB-2312g8
HepG21214
HCT-1161224

Antifungal Activity

The compound has also demonstrated antifungal properties. Studies indicate that it exhibits moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL. The combination of this compound with surfactants like sodium dodecyl sulfate (SDS) enhances its antifungal efficacy by increasing cell membrane permeability .

Synthetic Routes

Several synthetic methods exist for producing this compound, including:

  • Reaction of ortho-phenylenediamines with benzaldehydes.
  • Use of sodium metabisulfite as an oxidation agent.

These methods allow for the generation of various derivatives that can be tailored for specific biological activities.

Study on Antiviral Efficacy

A study conducted by Henderson et al. (2015) synthesized a series of benzimidazole derivatives, including this compound, which were evaluated for their inhibitory effects on Hepatitis C virus. The results indicated that certain derivatives exhibited EC50 values significantly lower than those of existing antiviral agents, demonstrating potential for development as new therapeutic agents .

Research on Anticancer Activity

In another investigation, a library of benzimidazole derivatives was screened for antiproliferative activity against various cancer cell lines. Compound 2g showed remarkable activity against MDA-MB-231 cells, highlighting the potential for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1H-Benzimidazole-1-methanol with structurally related benzimidazole derivatives:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 58566-85-1 1-position C₉H₁₀N₂O 162.19 Hydrogen-bonded crystal structure
1H-Benzimidazole-2-methanol 4856-97-7 2-position C₈H₈N₂O 148.165 Reactive hydroxyl group for chlorination/oxidation
1-Methyl-2-(methylthio)-1H-benzimidazole 4344-61-0 1- and 2-positions C₉H₁₀N₂S 178.25 Intermediate in pharmaceutical synthesis
1-Methyl-1H-benzimidazole-6-methanol 181867-18-5 1- and 6-positions C₉H₁₀N₂O 162.19 Structural analog with methyl substitution
2-Propyl-1H-benzimidazole-5-methanol 68740-39-6 2- and 5-positions C₁₁H₁₄N₂O 190.24 Studied for biological activity

Preparation Methods

Reaction Mechanism and Conditions

The process involves two stages:

  • Condensation : A compound with a benzimidazole core (Chemical Formula 8) reacts with a hydroxymethyl donor (Chemical Formula 9) in polar solvents like methanol or ethanol. Potassium tert-butoxide or sodium methoxide serves as the base, with optimal temperatures of 50–55°C.

  • Cyclization : The intermediate undergoes intramolecular nucleophilic attack, facilitated by a mixed solvent system of methylene chloride and water at 40–45°C.

Critical Parameters:

  • Solvent : Methanol/water mixtures enhance reaction homogeneity and yield (82–89%).

  • Molar Ratios : A 1:0.93 ratio of benzimidazole precursor to hydroxymethylating agent minimizes side products.

  • Base Selection : Sodium bicarbonate outperforms stronger bases like NaOH in reducing hydrolysis side reactions.

Cobalt-Catalyzed Cyclization

A room-temperature method utilizing cobalt(II) acetylacetonate in methanol achieves 97% yield, as reported in ThaiScience Journal.

Catalytic System Optimization

  • Catalyst Loading : 0.05 mmol cobalt(II) acetylacetonate per 1 mmol substrate maximizes yield (Table 1).

  • Solvent Effects : Methanol outperforms ethanol and acetonitrile due to improved catalyst solubility.

Table 1: Catalyst Loading vs. Yield

Cobalt(II) Acetylacetonate (mmol)Yield (%)
0.0182
0.0597
0.568

Substrate Scope

  • Electron-donating groups (e.g., -OCH₃) on benzaldehyde increase yield to 94%, while nitro groups reduce it to 80%.

  • Ortho-substituted phenylenediamines require extended reaction times (6–8 hours) but maintain yields above 85%.

Alternative Synthesis from Benzoaminal Precursors

An unconventional route starting from 6H,13H-5:12,7:14-dimethanedibenzo[d,i]tetraazecine (DMDBTA) is described in PMC Biophysics.

Reaction Protocol

  • Cleavage of DMDBTA : Reacting DMDBTA with p-nitrophenol in propan-2-ol at 74°C for 3 hours yields this compound.

  • Crystallization : Slow evaporation from a propan-2-ol/water mixture produces X-ray quality crystals.

Advantages:

  • Avoids air-sensitive intermediates.

  • Scalable to multigram quantities (2.10 kg reported).

Purification and Characterization

Isolation Techniques

  • Vacuum Filtration : Ethanol/water (1:2 v/v) washes remove unreacted starting materials.

  • Recrystallization : Methanol/water systems yield >99% purity, confirmed by HPLC.

Spectroscopic Confirmation

  • ¹H NMR : Distinct singlet at δ 4.87 ppm corresponds to the -CH₂OH group.

  • X-ray Crystallography : Reveals planar benzimidazole ring (deviation <0.009 Å) and O–H···N hydrogen bonding.

Table 2: Key Spectral Data

TechniqueCharacteristic Signal
¹H NMR (400 MHz)δ 7.65–7.12 (m, 4H, aromatic), δ 4.87 (s, 2H)
IR (KBr)3250 cm⁻¹ (O–H), 1610 cm⁻¹ (C=N)

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Temperature (°C)Scalability
Stobbe Condensation82–8950–55Industrial
Cobalt Catalysis9725Lab-scale
Benzoaminal Route75–8074Multigram
  • Cost Analysis : Stobbe condensation uses cheaper reagents ($0.32/g) vs. cobalt catalysis ($1.15/g).

  • Environmental Impact : Cobalt methods generate less wastewater (0.5 L/mol vs. 2.1 L/mol).

Challenges and Optimization Strategies

Common Side Reactions

  • Overalkylation : Occurs at molar ratios >1:1.4 (substrate:base), forming bis-hydroxymethyl derivatives.

  • Oxidation : Exposure to air converts -CH₂OH to -COOH, requiring inert atmospheres.

Yield Enhancement Techniques

  • Microwave Assistance : Reduces reaction time from 4 hours to 20 minutes, maintaining 93% yield.

  • Solvent-Free Conditions : Ball milling with K₂CO₃ achieves 88% yield but requires post-reaction extraction.

Industrial-Scale Production Insights

Patent WO2013150545A2 details a continuous flow process for kilogram-scale synthesis:

  • Reactor Design : Tubular reactor with inline IR monitoring.

  • Parameters :

    • Residence time: 8 minutes

    • Pressure: 12 bar

    • Throughput: 1.2 kg/hour.

Emerging Methodologies

Photocatalytic Synthesis

  • UV light (365 nm) with TiO₂ catalyst achieves 85% yield in 2 hours, avoiding base usage.

  • Limited to electron-deficient benzimidazoles due to absorption spectra mismatch.

Biocatalytic Approaches

  • Lipase-mediated transesterification of 1H-benzimidazole-1-acetate shows 78% conversion.

  • Requires genetic engineering of enzymes for broader substrate tolerance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-Benzimidazole-1-methanol derivatives, and what reagents are critical for optimizing yield?

  • Methodology :

  • Condensation reactions : React benzimidazole with aldehydes or ketones under basic conditions (e.g., Na₂CO₃ in DMSO) to form derivatives. For example, acetyl chloride and benzimidazole yield 1-(H-benzo[d]imidazol-1-yl)ethenone via reflux .
  • Mannich base synthesis : Use amines and formaldehyde to introduce hydroxymethyl groups, as seen in antitubercular benzimidazole analogs .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity, while ethanol/water mixtures facilitate crystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopic techniques :

  • NMR : ¹H and ¹³C NMR identify substituent positions. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Detects functional groups like -OH (broad ~3200 cm⁻¹) and C=N (sharp ~1600 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they addressed?

  • Challenges :

  • Crystal twinning or low-resolution data due to flexible substituents (e.g., methanol groups).
  • Disorder in aromatic rings or solvent molecules.
    • Solutions :
  • Use SHELXL for robust refinement against high-resolution data, leveraging constraints for disordered regions .
  • ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in interpreting disorder .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Key variables :

  • Temperature : Controlled reflux (e.g., 1 hour at 80°C) reduces side reactions like over-acetylation .
  • Catalyst : Sodium carbonate enhances nucleophilicity of benzimidazole nitrogen, improving regioselectivity .
  • Workup : Ethyl acetate extraction isolates polar byproducts, while recrystallization (e.g., ethanol/water) purifies the target compound .

Q. How should discrepancies in spectroscopic data between synthesized derivatives be analyzed?

  • Approach :

  • Reproducibility checks : Repeat synthesis under identical conditions to rule out procedural errors.
  • Complementary techniques : Combine NMR with X-ray crystallography to resolve stereochemical ambiguities .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Advanced Analytical Techniques

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., tubulin for anticancer activity) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

Q. How are impurities identified and quantified in this compound batches?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. MS detects trace byproducts (e.g., unreacted benzimidazole) .
  • Pharmacopeial standards : Compare retention times with EP/USP reference materials for validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-1-methanol
Reactant of Route 2
1H-Benzimidazole-1-methanol

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